molecular formula C7H4ClF2NO2 B13977006 1-Chloro-3-(difluoromethyl)-2-nitrobenzene

1-Chloro-3-(difluoromethyl)-2-nitrobenzene

Cat. No.: B13977006
M. Wt: 207.56 g/mol
InChI Key: IHMZTNAJUTYROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(difluoromethyl)-2-nitrobenzene is an organic compound characterized by the presence of a chlorine atom, a difluoromethyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Chloro-3-(difluoromethyl)-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-Chloro-3-(difluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature management to avoid side reactions.

Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Chloro-3-(difluoromethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(difluoromethyl)-2-nitrophenol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(difluoromethyl)-2-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which 1-Chloro-3-(difluoromethyl)-2-nitrobenzene exerts its effects is primarily through its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential antimicrobial or anticancer effects. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies.

Comparison with Similar Compounds

1-Chloro-3-(difluoromethyl)-2-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-3-(trifluoromethyl)-2-nitrobenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and stability.

    1-Chloro-2-nitrobenzene: Lacking the difluoromethyl group, this compound has different chemical properties and reactivity patterns.

    3-Chloro-2-nitrotoluene: This compound has a methyl group instead of a difluoromethyl group, leading to different applications and reactivity.

The presence of the difluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-3-(difluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMZTNAJUTYROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.